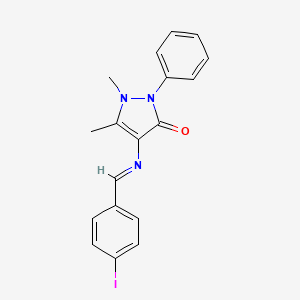

(E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

“(E)-4-((4-Iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one” is a Schiff base derivative synthesized by condensing 4-aminoantipyrine (a pyrazolone analogue) with 4-iodobenzaldehyde. The compound features an (E)-configured imine bond (-CH=N-) linking the pyrazolone core to the 4-iodophenyl moiety. The iodine substituent introduces steric bulk and moderate electron-withdrawing effects, influencing the compound’s electronic structure and intermolecular interactions.

Properties

IUPAC Name |

4-[(4-iodophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16IN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFVSAQBGFAFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a compound within the pyrazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through a condensation reaction involving 4-iodobenzaldehyde and 1,5-dimethyl-2-phenylpyrazol-3-one. The reaction typically proceeds under acidic conditions, leading to the formation of the desired Schiff base product.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. In vitro tests have shown effective inhibition against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Activity

Recent research indicates that pyrazole derivatives exhibit promising anticancer properties. A study evaluating tumor cell growth inhibitory activity found that compounds with a similar structure to this compound showed significant cytotoxic effects against human breast cancer (MCF-7) and leukemia (K562) cell lines. The half-maximal inhibitory concentration (GI50) values for these compounds were notably low, indicating high potency .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| (E)-4-((4-Iodobenzylidene)amino)-1,5-dimethyl-2-phenylpyrazol | MCF-7 | 0.021 |

| Similar Pyrazole Derivative | K562 | 0.26 |

| Similar Pyrazole Derivative | A549 | 0.19 |

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of (E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenylpyrazol can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response.

- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

- Signal Transduction : The compound might modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

One notable study focused on the synthesis and biological evaluation of several pyrazole derivatives, including those structurally related to (E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenylpyrazol. The findings indicated that these compounds exhibited not only significant anticancer activity but also low toxicity profiles in normal cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases derived from 4-aminoantipyrine exhibit structural diversity based on the substituents attached to the benzylidene ring. Below is a comparative analysis of key derivatives:

Table 1: Structural and Crystallographic Comparison

Key Observations:

Crystal Packing and Space Groups: Electron-donating groups (e.g., diethylamino, dimethylamino) favor monoclinic systems (C2/c), while electronegative substituents (e.g., fluorine) adopt orthorhombic (Pbca) systems due to altered symmetry and packing efficiency . The iodinated derivative likely adopts a monoclinic system, similar to diethylamino/dimethylamino analogues, given iodine’s moderate polarity and bulk.

Dihedral Angles: The diethylamino derivative exhibits a smaller dihedral angle between the benzylidene ring and pyrazolone core (22.92°) compared to the fluorinated analogue (12.70°), reflecting steric and electronic effects . The iodine substituent, being bulkier, may increase this angle, reducing planarity and conjugation.

Hydrogen Bonding :

- All compounds exhibit C–H···O and C–H···π interactions. Fluorinated derivatives show additional C–F···H contacts, while hydroxyl/nitro groups participate in O–H···N bonds . The iodinated compound may display weaker hydrogen bonds due to iodine’s lower electronegativity but stronger van der Waals interactions from its polarizable electron cloud.

Iodine’s moderate electron-withdrawing nature may similarly affect resonance but could enhance intermolecular interactions via its large atomic radius .

Synthesis: Most derivatives are synthesized by refluxing 4-aminoantipyrine with substituted benzaldehydes in methanol for 6–8 hours, yielding crystals upon slow evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.